

Comparative Spectroscopic Analysis of (2R,3S)-3-Phenylisoserine Hydrochloride and Related Compounds

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Compound of Interest

Compound Name: (2R,3S)-3-Phenylisoserine hydrochloride

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This guide provides a comparative analysis of the spectroscopic data for **(2R,3S)-3-Phenylisoserine hydrochloride** and its related precursors, N-benzoyl-(2R,3S)-3-phenylisoserine and (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide summarizes key spectroscopic data in tabular format and outlines the experimental protocols for data acquisition.

Introduction

(2R,3S)-3-Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceutical compounds, most notably the side chain of the anticancer drug paclitaxel (Taxol).^[1] Accurate spectroscopic characterization is essential for confirming the structure, purity, and stereochemistry of these molecules. This guide compares the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for the hydrochloride salt, its N-benzoylated form, and the free amino acid precursor.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three compounds.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
(2R,3S)-3-Phenylisoserine hydrochloride	Data not available in a detailed peak list format. A spectrum is available from some commercial suppliers.
N-benzoyl-(2R,3S)-3-phenylisoserine	Specific peak list data is not readily available in the public domain, but spectra can be obtained from commercial suppliers like Sigma-Aldrich.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid	A ¹ H NMR spectrum in D ₂ O shows peaks corresponding to the aromatic and aliphatic protons. ^[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
(2R,3S)-3-Phenylisoserine hydrochloride	No experimental data found.
N-benzoyl-(2R,3S)-3-phenylisoserine	No experimental data found.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid	No experimental data found.

Table 3: FTIR Spectroscopic Data

Compound	Key Absorption Bands (cm ⁻¹)
(2R,3S)-3-Phenylisoserine hydrochloride	No experimental data found.
N-benzoyl-(2R,3S)-3-phenylisoserine	FTIR spectra are available from commercial sources, which would show characteristic peaks for O-H, N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid	No experimental data found.

Table 4: Mass Spectrometry Data

Compound	m/z (Observed)	Ion Type
(2R,3S)-3-Phenylisoserine hydrochloride	Molecular Weight: 217.65 g/mol [3]	Expected [M+H] ⁺ at ~182.08 (for the free base)
N-benzoyl-(2R,3S)-3-phenylisoserine	286.1076	[M+H] ⁺
308.0891	[M+Na] ⁺	
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid	Molecular Weight: 181.19 g/mol [4]	Expected [M+H] ⁺ at ~182.08

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

- **Background Spectrum:** Record a background spectrum of the empty ATR crystal.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

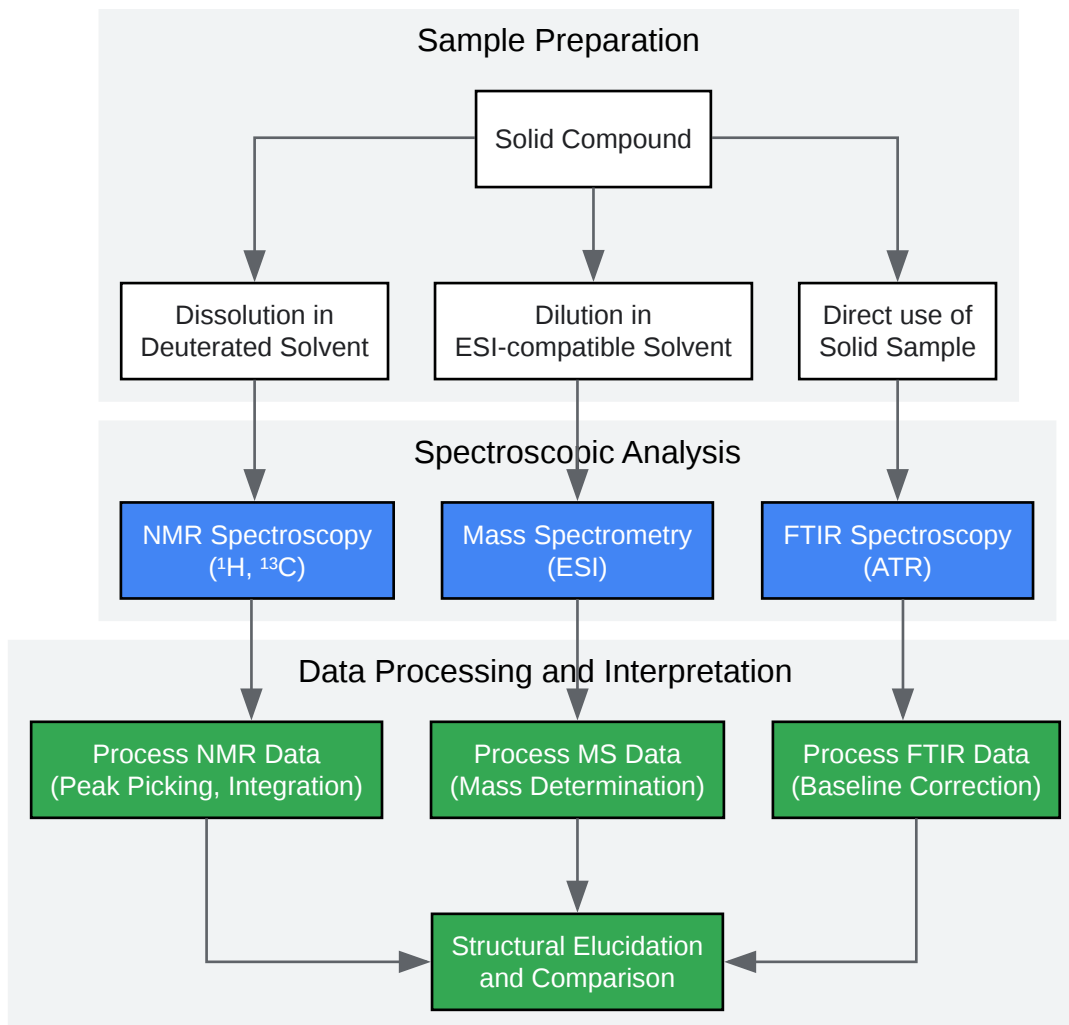
Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
- **Infusion:** Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.

General Spectroscopic Analysis Workflow

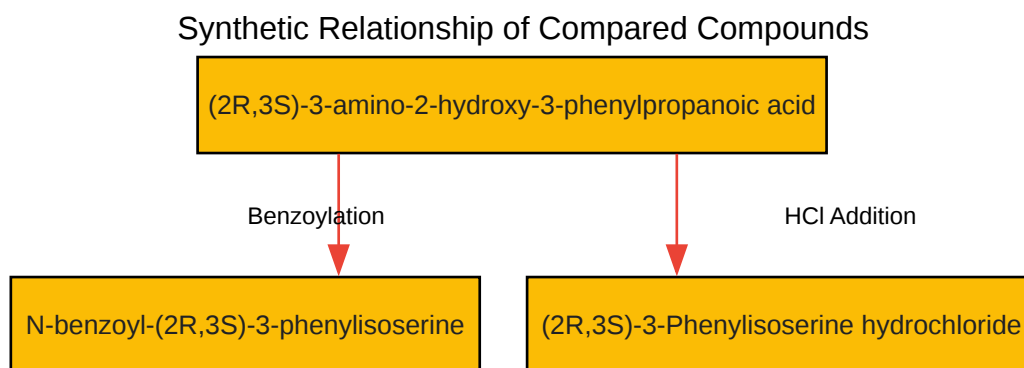


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Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

The structural relationships between the compared compounds can be visualized as a simple synthetic pathway.



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Caption: Synthetic Pathway of Phenylisoserine Derivatives.

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